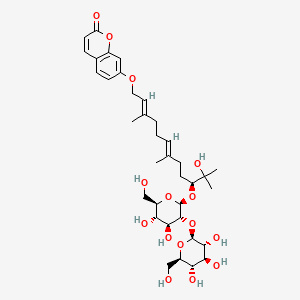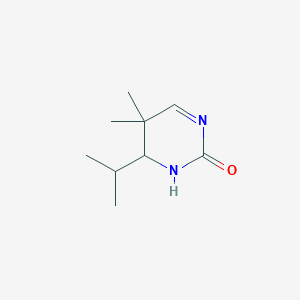![molecular formula C16H19ClN4O8 B14646343 4-{1,2-Bis[bis(carboxymethyl)amino]ethyl}benzene-1-diazonium chloride CAS No. 54377-15-0](/img/structure/B14646343.png)
4-{1,2-Bis[bis(carboxymethyl)amino]ethyl}benzene-1-diazonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{1,2-Bis[bis(carboxymethyl)amino]ethyl}benzene-1-diazonium chloride is a complex organic compound that belongs to the class of diazonium salts. These compounds are known for their versatility in organic synthesis, particularly in the formation of azo compounds, which are widely used in dyes and pigments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1,2-Bis[bis(carboxymethyl)amino]ethyl}benzene-1-diazonium chloride typically involves the diazotization of an aromatic amine. The process begins with the preparation of the aromatic amine precursor, which is then treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt. The reaction is usually carried out at low temperatures (0-5°C) to stabilize the diazonium ion.
Industrial Production Methods
In an industrial setting, the production of diazonium salts like this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved safety, as diazonium salts can be unstable and potentially explosive.
Analyse Chemischer Reaktionen
Types of Reactions
4-{1,2-Bis[bis(carboxymethyl)amino]ethyl}benzene-1-diazonium chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and cyanides.
Coupling Reactions: The diazonium salt can couple with phenols or aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aromatic amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include potassium iodide, copper(I) chloride, and sodium hydroxide. These reactions are typically carried out in aqueous solutions at low temperatures.
Coupling Reactions: These reactions often require alkaline conditions and are carried out at room temperature.
Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are used under acidic conditions.
Major Products Formed
Substitution Reactions: Products include halogenated aromatics, phenols, and nitriles.
Coupling Reactions: Azo compounds, which are characterized by their vivid colors.
Reduction Reactions: Aromatic amines.
Wissenschaftliche Forschungsanwendungen
4-{1,2-Bis[bis(carboxymethyl)amino]ethyl}benzene-1-diazonium chloride has several applications in scientific research:
Chemistry: Used in the synthesis of azo dyes and pigments.
Biology: Employed in the labeling of biomolecules for detection and imaging.
Medicine: Investigated for potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-{1,2-Bis[bis(carboxymethyl)amino]ethyl}benzene-1-diazonium chloride primarily involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. These intermediates can interact with nucleophiles, leading to substitution or coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene-1-diazonium chloride: A simpler diazonium salt used in similar reactions.
4-{1,2-Bis[bis(carboxymethyl)amino]ethyl}benzene-1-diazonium tetrafluoroborate: A related compound with a different counterion.
Uniqueness
4-{1,2-Bis[bis(carboxymethyl)amino]ethyl}benzene-1-diazonium chloride is unique due to its complex structure, which provides additional functional groups for further chemical modifications. This makes it a versatile intermediate in organic synthesis, particularly in the formation of multifunctional azo compounds.
Eigenschaften
CAS-Nummer |
54377-15-0 |
|---|---|
Molekularformel |
C16H19ClN4O8 |
Molekulargewicht |
430.8 g/mol |
IUPAC-Name |
4-[1,2-bis[bis(carboxymethyl)amino]ethyl]benzenediazonium;chloride |
InChI |
InChI=1S/C16H18N4O8.ClH/c17-18-11-3-1-10(2-4-11)12(20(8-15(25)26)9-16(27)28)5-19(6-13(21)22)7-14(23)24;/h1-4,12H,5-9H2,(H3-,21,22,23,24,25,26,27,28);1H |
InChI-Schlüssel |
ISJUBWCMTRKDMG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)[N+]#N.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2,4-Diamino-6-[2-naphthylacetamido]quinazoline](/img/structure/B14646302.png)


![Silane, trimethyl[(1-methyleneheptyl)oxy]-](/img/structure/B14646316.png)
![4-Amino-2-hydroxy-6-[2-naphthylthio]quinazoline](/img/structure/B14646323.png)

![2,5,8,11-Tetraoxa-16-azabicyclo[10.3.1]hexadeca-1(16),12,14-triene](/img/structure/B14646336.png)



